2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dimethylamino benzyl group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenoxy and dimethylamino benzyl intermediates, followed by their coupling with the dioxidotetrahydrothiophenyl group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and thiol compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenoxy derivatives, while reduction can lead to the formation of amine or thiol derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]acetamide
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (often abbreviated as CDA ) is a synthetic organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN3O2S
- Molecular Weight : 371.92 g/mol
- IUPAC Name : this compound
Structural Features
The compound features several notable functional groups:
- Chlorophenoxy Group : Implicated in herbicidal and pharmaceutical activities.
- Dimethylamino Group : Enhances solubility and potential bioactivity.
- Tetrahydrothiophene Moiety : May contribute to unique biological interactions.
The biological activity of CDA is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that similar compounds can inhibit key kinases involved in cancer progression, suggesting a potential role as targeted therapies in oncology.
Potential Mechanisms Include:
- Enzyme Inhibition : CDA may inhibit enzymes that play critical roles in cellular signaling pathways associated with cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, altering their activity and influencing downstream signaling cascades.
Anticancer Activity
Compounds similar to CDA have demonstrated significant anticancer properties. For instance, studies show that chlorophenoxy derivatives can be effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Biological Activity | Mechanism |
---|---|---|
CDA | Anticancer | Kinase inhibition |
Similar Compound A | Anticancer | Apoptosis induction |
Similar Compound B | Anti-inflammatory | Cytokine modulation |
Antimicrobial Properties
CDA is also being investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A recent study evaluated CDA's cytotoxic effects on glioblastoma cell lines. Results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as a therapeutic agent for aggressive brain tumors.
-
Antimicrobial Activity Assessment :
- Another research effort focused on the antimicrobial properties of CDA against Gram-positive and Gram-negative bacteria. The compound showed promising results, with effective inhibition observed at low concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of CDA, it is essential to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide | Similar chlorophenoxy group | Anticancer activity |
2-(3-Methylphenoxy)acetamide | Contains a methyl group instead of chlorine | Osteoclast inhibition |
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)acetamide | Piperazine substituent | Anti-inflammatory effects |
These comparisons illustrate how the specific combination of functional groups in CDA may confer distinct biological activities not observed in other compounds.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-23(2)18-7-3-16(4-8-18)13-24(19-11-12-29(26,27)15-19)21(25)14-28-20-9-5-17(22)6-10-20/h3-10,19H,11-15H2,1-2H3 |
InChI Key |
OCWJKVPUJHHZDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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